molecular formula C12H12N2O2 B2789687 N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide CAS No. 254749-10-5

N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B2789687
CAS No.: 254749-10-5
M. Wt: 216.24
InChI Key: CXEOAGRHFXYLHY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 5 and a dimethylcarboxamide group at position 2. The oxazole ring, a five-membered aromatic system with oxygen and nitrogen atoms, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal chemistry and materials science. The dimethyl substitution on the carboxamide group likely enhances lipophilicity, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(15)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEOAGRHFXYLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(OC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide typically involves the cyclization of β-hydroxy amides to oxazolines, which can then be further functionalized to form the desired oxazole derivative . Common reagents used in this process include DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which facilitate the cyclization under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl group or other substituents on the oxazole ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring, including N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide, exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazole can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms such as DNA gyrase inhibition .

Case Study:
A study highlighted the synthesis of oxazole derivatives that demonstrated enhanced activity against resistant bacterial strains. The mechanism involved competitive inhibition of key enzymes necessary for bacterial replication .

Anti-inflammatory Properties

The compound has been identified as a potential therapeutic agent for inflammatory diseases by inhibiting interleukin receptor-associated kinase 4 (IRAK-4). This inhibition is crucial for treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Case Study:
In experimental models, this compound showed promising results in reducing inflammation markers in animal models of arthritis, indicating its potential use in clinical settings .

Anticancer Activity

This compound has also been studied for its anticancer properties. It has shown effectiveness against various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism may involve inducing apoptosis and inhibiting cell proliferation through modulation of specific signaling pathways .

Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects on prostate cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism by which N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Their Implications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Differences from Target Compound
N,N-Dimethyl-5-phenyl-1,3-oxazole-4-carboxamide (Target) 5-phenyl; N,N-dimethylcarboxamide 246.27 (estimated) Reference compound
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide 5-(4-methoxyphenyl); thiazolyl-oxadiazole substituent 485.52 Methoxy group enhances polarity; thiazole-oxadiazole adds steric bulk
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 5-phenyl; thiazolyl-oxadiazole substituent with 4-methoxyphenyl 489.50 Oxadiazole introduces electron-withdrawing effects
N-(3-Ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-4-carboxamide 5-(4-methoxyphenyl); N-(3-ethylphenyl)carboxamide 322.36 Ethylphenyl increases hydrophobicity
N-[(Z)-Amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide 5-ethoxy; amino(phenyl)methylidene substituent 335.36 Ethoxy and imine groups alter electronic profile
2-{4-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride Benzodiazolyl-ethylamino substituent; dihydrochloride salt 419.38 (free base) Aminoethyl-benzodiazole introduces basicity and ionic interactions

Key Comparative Insights

Electronic and Steric Effects
  • Methoxy vs. Methyl Groups : Compounds with 4-methoxyphenyl substituents (e.g., ) exhibit increased polarity compared to the target’s phenyl group. The methoxy group’s electron-donating nature may enhance solubility but reduce membrane permeability .
  • Thiazole rings add steric bulk, which may hinder access to hydrophobic binding pockets .
Hydrophobicity and Pharmacokinetics
  • The target compound’s N,N-dimethylcarboxamide group balances moderate lipophilicity, whereas analogs with ethylphenyl () or benzodiazolyl () groups display higher hydrophobicity, favoring blood-brain barrier penetration but risking metabolic instability.
Functional Group Contributions
  • Amino and Imine Groups: The aminoethyl-benzodiazole substituent in introduces protonatable nitrogen atoms, enabling salt formation (e.g., dihydrochloride) and ionic interactions with biological targets.
  • Ethoxy vs.

Biological Activity

N,N-Dimethyl-5-phenyl-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a phenyl substituent at the 5-position and a carboxamide group at the 4-position. The presence of two methyl groups on the nitrogen atom enhances its steric properties, influencing its interaction with biological targets.

Key Structural Data:

  • Molecular Formula: C12_{12}H12_{12}N2_2O2_2
  • Molecular Weight: 220.24 g/mol
  • Melting Point: Approximately 130°C

The biological activity of this compound is believed to arise from its ability to interact with various enzymes and receptors. The oxazole ring's electron-withdrawing nature and the dimethylamino group's electron-donating properties facilitate these interactions. While the exact mechanisms are not fully elucidated, it is hypothesized that the compound may modulate pathways related to inflammation and immune responses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM)
A375 (melanoma)15
MCF-7 (breast cancer)20
SNB-19 (glioblastoma)18

In vitro assays demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in these cell lines .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a comparative study:

Compound S. aureus Inhibition (mm) E. coli Inhibition (mm)
N,N-Dimethyl...2018
Amoxicillin3027

These results indicate that this compound possesses significant antimicrobial potential, making it a candidate for further research in infectious disease treatment .

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, this compound has been noted for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus contributing to its therapeutic profile in diseases characterized by inflammation. Additionally, its antioxidant activities suggest potential applications in combating oxidative stress-related conditions.

Case Studies

A notable case study involved the evaluation of this compound in animal models for its anti-inflammatory effects. The compound was administered in varying doses, demonstrating a dose-dependent reduction in inflammation markers. The study concluded that this compound could serve as a lead for developing new anti-inflammatory drugs .

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-5-phenyl-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted oxazole precursors. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine can facilitate amide bond formation between the oxazole carboxylic acid and dimethylamine derivatives . Ultrasound-assisted methods have been shown to enhance reaction rates and yields by improving reagent mixing and reducing side reactions, as demonstrated in analogous oxazole syntheses (e.g., 63% yield improvement under optimized conditions) . Post-synthesis purification via column chromatography or recrystallization (using solvents like ethyl acetate/n-hexane) is critical for achieving high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern (e.g., distinguishing N,N-dimethyl groups at δ ~3.0 ppm and aromatic protons at δ ~7.0 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD refined using programs like SHELXL (via the SHELX system) provides precise bond lengths and angles, critical for resolving stereochemistry .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (oxazole ring vibrations) validate functional groups .

Advanced Research Questions

Q. How do structural modifications at the oxazole ring's 5-phenyl group influence the compound's biological activity and interaction with target proteins?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies involve synthesizing derivatives with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) substituents on the phenyl ring. Comparative assays (e.g., enzyme inhibition or cellular uptake studies) can reveal trends. For instance, fluorinated analogs (e.g., 2,4-difluorophenyl derivatives) exhibit enhanced lipophilicity and binding affinity to hydrophobic enzyme pockets, as observed in related oxazole carboxamides . Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations further elucidates interaction mechanisms.

Q. What methodologies are recommended for analyzing the purity and stability of this compound under various storage conditions?

  • Methodological Answer :
  • HPLC/MS : Reverse-phase HPLC with UV/Vis or MS detection monitors degradation products (e.g., hydrolyzed amide bonds) under accelerated stability conditions (40°C/75% RH) .
  • Elemental Analysis : Validates stoichiometric purity (e.g., C: 59.32%, H: 7.74%, N: 15.37% for C₁₂H₁₃N₂O₂) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for long-term storage.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies include:
  • Standardized Assays : Replicate studies under controlled conditions (e.g., identical IC₅₀ protocols) .
  • Orthogonal Validation : Cross-check results using SPR (Surface Plasmon Resonance) for binding affinity and transcriptomics for pathway analysis .
  • Batch Reproducibility : Ensure synthetic consistency via NMR-based purity checks and elemental analysis .

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